o-Veratroin

Description

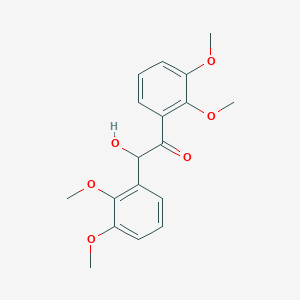

o-Veratroin (ortho-veratroin) is a phenylpropanoid derivative characterized by an ortho-dimethoxybenzene core linked to a propanoid side chain. Veratrole (1,2-dimethoxybenzene) serves as a foundational scaffold for o-Veratroin, with modifications enhancing its biological and chemical properties.

Properties

CAS No. |

5653-61-2 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

1,2-bis(2,3-dimethoxyphenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C18H20O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10,15,19H,1-4H3 |

InChI Key |

OOCMVIWZLARXOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(=O)C2=C(C(=CC=C2)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Methylation of Guaiacol: One of the common methods to synthesize o-Veratroin involves the methylation of guaiacol (2-methoxyphenol). This reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrially, o-Veratroin can be produced through the catalytic methylation of guaiacol using methanol in the presence of a suitable catalyst like copper or palladium. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-Veratroin can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of o-Veratroin. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry:

- o-Veratroin is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

- The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

- Research is ongoing to explore the potential therapeutic applications of o-Veratroin in treating various diseases due to its bioactive properties.

Industry:

- o-Veratroin is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which o-Veratroin exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biochemical processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize o-Veratroin’s properties, we compare it to three structurally and functionally related compounds: p-Veratroin (para-dimethoxy analog), iso-Veratroin (isomeric side chain), and vanillic acid (monomethoxy-hydroxybenzoic acid).

Table 1: Structural and Functional Comparison

Key Findings:

Structural Influence on Bioactivity :

- The ortho-substitution in o-Veratroin enhances steric hindrance, reducing enzymatic degradation compared to p-Veratroin .

- Iso-Veratroin’s branched chain improves membrane permeability, increasing its antimicrobial potency .

- Vanillic acid’s hydroxyl group confers stronger antioxidant activity but lower stability under acidic conditions .

p-Veratroin’s para-substitution simplifies crystallization, making it preferable for industrial synthesis .

Thermodynamic Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.